6,7-Difluoro-1H-indazol-3-ol
Overview
Description
6,7-Difluoro-1H-indazol-3-ol is a chemical compound with the molecular formula C7H4F2N2O and a molecular weight of 170.12 . It is used for research purposes .
Synthesis Analysis
The synthesis of indazoles, including 6,7-Difluoro-1H-indazol-3-ol, has been the subject of recent research. Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines . Another practical synthesis of 1H-indazole has been presented, where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed .Molecular Structure Analysis
The molecular structure of 6,7-Difluoro-1H-indazol-3-ol consists of seven carbon atoms, four hydrogen atoms, two nitrogen atoms, two fluorine atoms, and one oxygen atom .Scientific Research Applications
Anti-Inflammatory Agents
Indazole derivatives have been found to possess significant anti-inflammatory activity . For instance, 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole has demonstrated high anti-inflammatory activity along with minimal ulcerogenic potential .
Antimicrobial Activity
Indazole derivatives have shown moderate-to-high activity against various bacterial cultures, including Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli . In particular, 2,3-Diphenyl-7-(5-nitrofurfurylidene)-3,3a,4,5,6,7-hexahydroindazole has exhibited high antistaphylococcal activity .
Anti-HIV Agents
Indazole derivatives have been found to possess anti-HIV activities . The specific mechanisms and effectiveness of these compounds in treating HIV are areas of ongoing research.
Anticancer Agents
Indazole derivatives have been used in the development of anticancer drugs . For example, niraparib, an anticancer drug used for the treatment of recurrent epithelial ovarian, fallopian tube or primary peritoneal, breast, and prostate cancer, contains an indazole nucleus .
Antifungal Agents
Indazole derivatives have demonstrated antifungal activities . The specific fungi against which these compounds are effective and the mechanisms of action are subjects of ongoing research.
Antiprotozoal Agents
Indazole derivatives have shown antiprotozoal activities . Further research is needed to understand the specific protozoa against which these compounds are effective and their mechanisms of action.
Antihypertensive Agents
Indazole derivatives have been found to possess antihypertensive activities . The specific mechanisms and effectiveness of these compounds in treating hypertension are areas of ongoing research.
Hypoglycemic Agents
Indazole derivatives have demonstrated hypoglycemic activities . Further research is needed to understand the specific mechanisms and effectiveness of these compounds in treating diabetes.
Mechanism of Action
Target of Action
Indazole derivatives, which include 6,7-difluoro-1h-indazol-3-ol, have been found to exhibit a wide variety of biological properties . They have been associated with anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Mode of Action
For instance, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner . These interactions result in anti-inflammatory effects.
Biochemical Pathways
For example, the anti-inflammatory activity of some indazole derivatives is associated with the inhibition of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13), suggesting an impact on inflammatory pathways .
Result of Action
Based on the known biological activities of indazole derivatives, it can be inferred that the compound may have potential anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive effects among others .
properties
IUPAC Name |
6,7-difluoro-1,2-dihydroindazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2O/c8-4-2-1-3-6(5(4)9)10-11-7(3)12/h1-2H,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDFQLVRSCUYRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)NN2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Difluoro-1H-indazol-3-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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